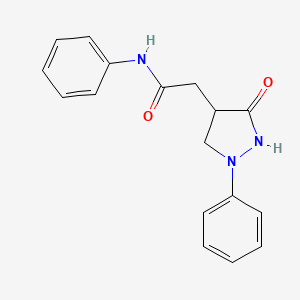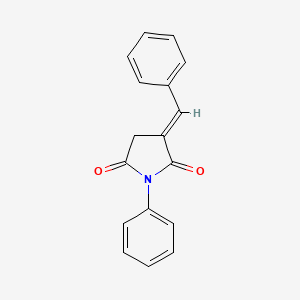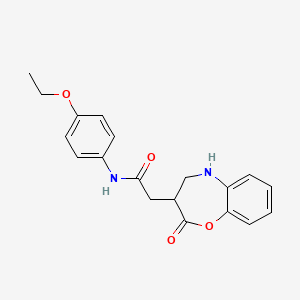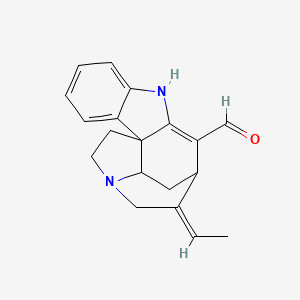![molecular formula C26H21Cl2N5O3S B14941125 4-chloro-N-{N'-[5-chloro-2-(phenylcarbonyl)phenyl]-N-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl}benzenesulfonamide](/img/structure/B14941125.png)
4-chloro-N-{N'-[5-chloro-2-(phenylcarbonyl)phenyl]-N-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl}benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-{(2-BENZOYL-5-CHLOROANILINO)[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]METHYLENE}-4-CHLORO-1-BENZENESULFONAMIDE is a complex organic compound characterized by its unique structure, which includes benzoyl, chloroanilino, dimethylpyrimidinyl, and benzenesulfonamide groups
Métodos De Preparación
The synthesis of N1-{(2-BENZOYL-5-CHLOROANILINO)[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]METHYLENE}-4-CHLORO-1-BENZENESULFONAMIDE involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the intermediate compounds, which are then combined through a series of reactions to form the final product. Industrial production methods may involve optimization of these synthetic routes to increase yield and reduce costs.
Análisis De Reacciones Químicas
N~1~-{(2-BENZOYL-5-CHLOROANILINO)[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]METHYLENE}-4-CHLORO-1-BENZENESULFONAMIDE undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms. In biology, it may be used in studies involving enzyme inhibition and protein binding. In medicine, it has potential applications in drug development and therapeutic treatments. In industry, it can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N1-{(2-BENZOYL-5-CHLOROANILINO)[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]METHYLENE}-4-CHLORO-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
N~1~-{(2-BENZOYL-5-CHLOROANILINO)[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]METHYLENE}-4-CHLORO-1-BENZENESULFONAMIDE can be compared with other similar compounds, such as those containing benzoyl, chloroanilino, dimethylpyrimidinyl, or benzenesulfonamide groups. These comparisons highlight the unique structural features and properties of the compound, which may contribute to its specific applications and effects. Similar compounds include N1-{(2-BENZOYL-5-CHLOROANILINO)[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]METHYLENE}-4-CHLORO-1-BENZENESULFONAMIDE analogs and derivatives.
Propiedades
Fórmula molecular |
C26H21Cl2N5O3S |
|---|---|
Peso molecular |
554.4 g/mol |
Nombre IUPAC |
1-(2-benzoyl-5-chlorophenyl)-2-(4-chlorophenyl)sulfonyl-3-(4,6-dimethylpyrimidin-2-yl)guanidine |
InChI |
InChI=1S/C26H21Cl2N5O3S/c1-16-14-17(2)30-25(29-16)32-26(33-37(35,36)21-11-8-19(27)9-12-21)31-23-15-20(28)10-13-22(23)24(34)18-6-4-3-5-7-18/h3-15H,1-2H3,(H2,29,30,31,32,33) |
Clave InChI |
GFIXSZGIRYORES-UHFFFAOYSA-N |
SMILES isomérico |
CC1=CC(=NC(=N1)N/C(=N/S(=O)(=O)C2=CC=C(C=C2)Cl)/NC3=C(C=CC(=C3)Cl)C(=O)C4=CC=CC=C4)C |
SMILES canónico |
CC1=CC(=NC(=N1)NC(=NS(=O)(=O)C2=CC=C(C=C2)Cl)NC3=C(C=CC(=C3)Cl)C(=O)C4=CC=CC=C4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 4-{[(1E)-8-ethyl-4,4,6-trimethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene]amino}benzoate](/img/structure/B14941042.png)


![9-ethoxy-5,5,7-trimethyl-3-phenyl-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinazolin-1-one](/img/structure/B14941062.png)
![(1E)-8-fluoro-4,4,6-trimethyl-1-(2-oxo-2-phenylethylidene)-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B14941066.png)

![(1Z)-6-(4-chlorophenyl)-1-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)-4,4,6,8-tetramethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B14941072.png)
![methyl (2Z)-{2-[(2E)-2-(8-fluoro-4,4,6-trimethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)hydrazinyl]-4-oxo-1,3-thiazol-5(4H)-ylidene}ethanoate](/img/structure/B14941074.png)
![methyl (2Z)-[2-{[(2-fluorophenyl)carbonyl]amino}-4-oxo-1,3-thiazol-5(4H)-ylidene]ethanoate](/img/structure/B14941076.png)
![methyl 4-(3,4-dimethylphenyl)-12-(4-methoxyphenyl)-10-methyl-3,5-dioxo-7-thia-1,4,9-triazatricyclo[6.4.0.02,6]dodeca-8,10-diene-11-carboxylate](/img/structure/B14941085.png)


![4-(4-butoxyphenyl)-1-cycloheptyl-7-hydroxy-1,2,4,6-tetrahydro-3H-pyrazolo[3,4-e][1,4]thiazepin-3-one](/img/structure/B14941103.png)
![1-cycloheptyl-4-(3,4-dihydroxyphenyl)-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B14941108.png)
